2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride
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Overview
Description
2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride is a synthetic organic compound with a molecular weight of 240.33 g/mol It is characterized by the presence of a thiazolidine ring, a phenyl group, and an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride typically involves the reaction of 4-methyl-1,1-dioxido-2-isothiazolidinylphenylmethanamine with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization or chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, while the thiazolidine ring may participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H17ClN2O2S |
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Molecular Weight |
276.78 g/mol |
IUPAC Name |
[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H16N2O2S.ClH/c1-9-7-13(16(14,15)8-9)11-4-2-10(6-12)3-5-11;/h2-5,9H,6-8,12H2,1H3;1H |
InChI Key |
PXXPMIZRQRTOHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(S(=O)(=O)C1)C2=CC=C(C=C2)CN.Cl |
Origin of Product |
United States |
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